Cas no 132463-96-8 (3-Cyclopentene-1,1-dicarboxylic acid, 4-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-phenyl-, methyl phenylmethyl ester, (1R-trans)-)
132463-96-8 structure
Product Name:3-Cyclopentene-1,1-dicarboxylic acid, 4-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-phenyl-, methyl phenylmethyl ester, (1R-trans)-
Numéro CAS:132463-96-8
Le MF:C36H34O8
Mégawatts:594.650371074677
CID:6639982
Update Time:2024-02-03
3-Cyclopentene-1,1-dicarboxylic acid, 4-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-phenyl-, methyl phenylmethyl ester, (1R-trans)- Propriétés chimiques et physiques
Nom et identifiant
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- 3-Cyclopentene-1,1-dicarboxylic acid, 4-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-phenyl-, methyl phenylmethyl ester, (1R-trans)-
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- Piscine à noyau: 1S/C36H34O8/c1-40-26-17-15-24(16-18-26)31-28(32-29(37)19-27(41-2)20-30(32)42-3)21-36(34(38)43-4,33(31)25-13-9-6-10-14-25)35(39)44-22-23-11-7-5-8-12-23/h5-20,33,37H,21-22H2,1-4H3/t33-,36+/m1/s1
- La clé Inchi: FSCXUGKXYIDPRY-ILFWFZRHSA-N
- Sourire: [C@]1(C(OCC2=CC=CC=C2)=O)(C(OC)=O)CC(C2=C(OC)C=C(OC)C=C2O)=C(C2=CC=C(OC)C=C2)[C@H]1C1=CC=CC=C1
Propriétés expérimentales
- Dense: 1.250±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Point d'ébullition: 704.5±60.0 °C(Predicted)
- Le PKA: 9.32±0.45(Predicted)
3-Cyclopentene-1,1-dicarboxylic acid, 4-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-phenyl-, methyl phenylmethyl ester, (1R-trans)- Littérature connexe
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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